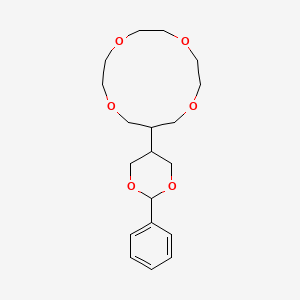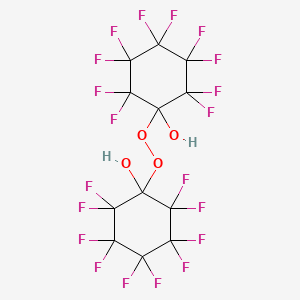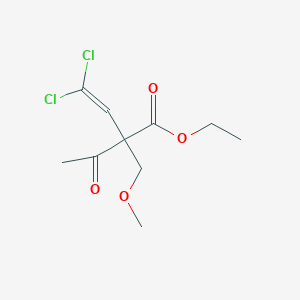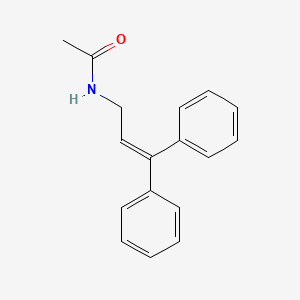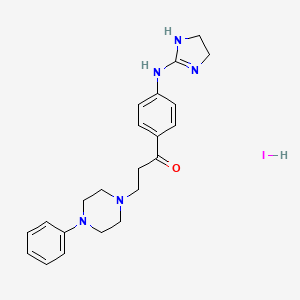
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile is a complex organic compound known for its unique structural properties and diverse applications. This compound belongs to the class of aromatic nitriles and is characterized by the presence of amino, benzoyl, and diphenyl groups attached to a benzene ring. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
科学研究应用
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile has extensive applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
作用机制
The mechanism of action of 4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, in photopolymerization, the compound acts as a photosensitizer, absorbing light and initiating a polymerization reaction through the generation of reactive species . The exact pathways and molecular targets can vary depending on the specific application and the chemical environment.
相似化合物的比较
Similar Compounds
2-Amino-4,6-diphenylbenzene-1,3-dicarbonitrile: Similar in structure but lacks the benzoyl group.
4-Thiomethylphenyl derivatives: These compounds have a thiomethyl group instead of the amino group, affecting their reactivity and applications.
Uniqueness
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications, such as photoinitiation and advanced material synthesis.
属性
CAS 编号 |
101685-32-9 |
|---|---|
分子式 |
C27H17N3O |
分子量 |
399.4 g/mol |
IUPAC 名称 |
4-amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C27H17N3O/c28-16-21-23(18-10-4-1-5-11-18)22(17-29)26(30)25(24(21)19-12-6-2-7-13-19)27(31)20-14-8-3-9-15-20/h1-15H,30H2 |
InChI 键 |
AKMYOWZHMMPICH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)N)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



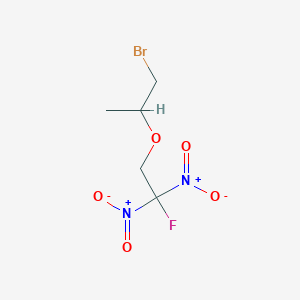

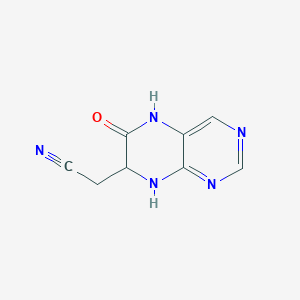
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
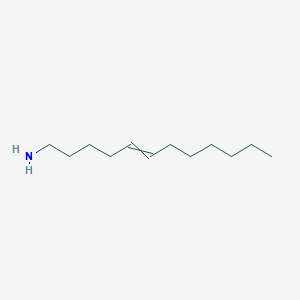
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)

